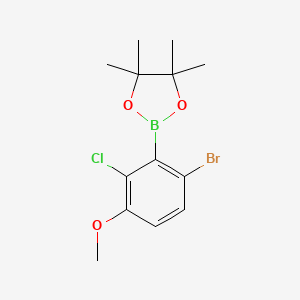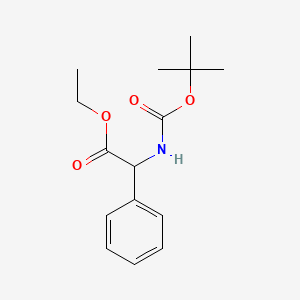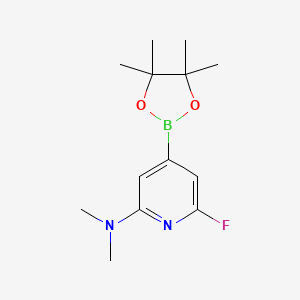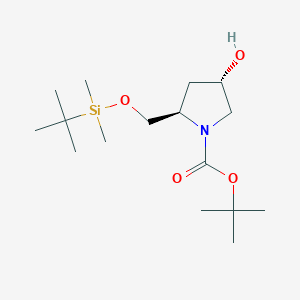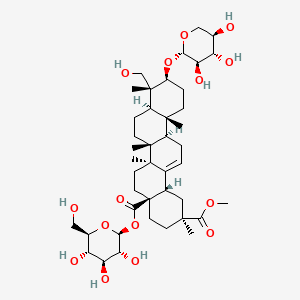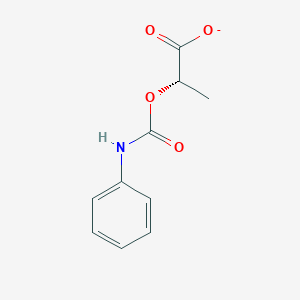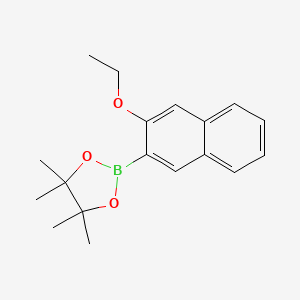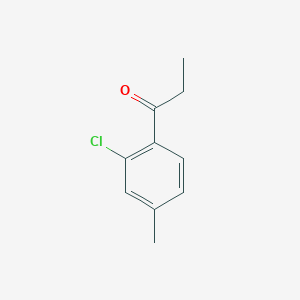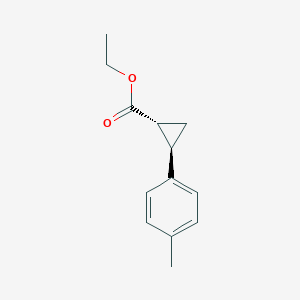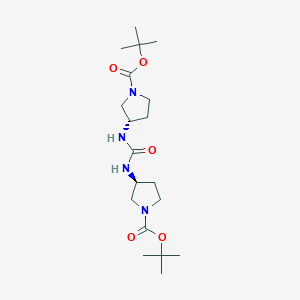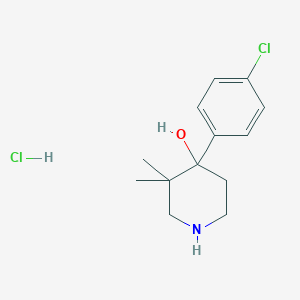
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C12H26Cl3N3. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. This compound is known for its unique structural features, which include a cyclopropyl group and a piperidine ring, making it a valuable building block in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often utilize these synthetic routes due to their high yields and efficiency.
Analyse Des Réactions Chimiques
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups into the molecule.
Applications De Recherche Scientifique
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride has numerous applications in scientific research:
Biology: This compound is used in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which play a crucial role in regulating mood and behavior . The compound’s effects are mediated through these interactions, leading to changes in neurotransmitter levels and signaling pathways.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride can be compared with other similar compounds such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a similar piperazine structure but with a methyl group instead of a cyclopropyl group.
1-Cyclopropyl-4-(4-piperidinyl)piperazine: This compound is closely related but lacks the trihydrochloride component.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H26Cl3N3 |
|---|---|
Poids moléculaire |
318.7 g/mol |
Nom IUPAC |
1-cyclopropyl-4-piperidin-4-ylpiperazine;trihydrochloride |
InChI |
InChI=1S/C12H23N3.3ClH/c1-2-11(1)14-7-9-15(10-8-14)12-3-5-13-6-4-12;;;/h11-13H,1-10H2;3*1H |
Clé InChI |
YZSDFAGQRLLWBM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCN(CC2)C3CCNCC3.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


